![molecular formula C2H6S B13421874 Ethanethiol-SD](/img/structure/B13421874.png)
Ethanethiol-SD
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Overview
Description
. It is a colorless liquid with a distinct, pungent odor often described as resembling rotten cabbage or skunk. This compound is primarily used as an odorant to detect gas leaks in liquefied petroleum gas (LPG) due to its strong smell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethanethiol-SD can be synthesized through several methods:
Reaction of Ethylene with Hydrogen Sulfide: This method involves the reaction of ethylene (C₂H₄) with hydrogen sulfide (H₂S) in the presence of various catalysts.
Reaction of Ethanol with Hydrogen Sulfide: Commercially, this compound is prepared by reacting ethanol (C₂H₅OH) with hydrogen sulfide gas over an acidic solid catalyst, such as alumina.
Industrial Production Methods: The industrial production of this compound typically involves the reaction of ethanol with hydrogen sulfide gas over an acidic solid catalyst. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Ethanethiol-SD undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to ethyl sulfonic acid using strong oxidizing agents.
Reduction: this compound can be reduced to form various sulfur-containing compounds.
Substitution: this compound can undergo substitution reactions where the thiol group (–SH) is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Ferric oxide, hydrogen peroxide.
Reducing Agents: Various sulfur-containing compounds.
Substitution Reagents: Alkyl halides, thiourea.
Major Products Formed:
Oxidation: Ethyl sulfonic acid, diethyl disulfide.
Reduction: Various sulfur-containing compounds.
Substitution: Thiol derivatives.
Scientific Research Applications
Ethanethiol-SD has a wide range of applications in scientific research, including:
Biology: Studied for its role in biological processes involving sulfur metabolism.
Medicine: Investigated for its potential therapeutic applications due to its sulfur content.
Mechanism of Action
The mechanism of action of ethanethiol-SD involves its interaction with various molecular targets and pathways:
Thiol Group Interaction: The thiol group (–SH) in this compound can form disulfide bonds with other thiol-containing molecules, affecting protein structure and function.
Oxidation-Reduction Reactions: this compound can undergo oxidation-reduction reactions, influencing cellular redox states and signaling pathways.
Comparison with Similar Compounds
Ethanethiol-SD can be compared with other similar compounds, such as:
Methanethiol (CH₃SH): A simpler thiol with a similar odor but different reactivity and applications.
Butanethiol (C₄H₉SH): A longer-chain thiol with different physical properties and industrial uses.
Thiophenol (C₆H₅SH): An aromatic thiol with distinct chemical properties and applications in organic synthesis.
Uniqueness of this compound: this compound is unique due to its strong odor, making it an ideal odorant for detecting gas leaks. Its reactivity and versatility in chemical reactions also make it valuable in various scientific and industrial applications .
Biological Activity
Ethanethiol (ethyl mercaptan), a sulfur-containing organic compound, has garnered attention for its biological activities, particularly in the context of its use as an odorant in natural gas and its potential health effects. This article provides a comprehensive overview of the biological activity associated with ethanethiol, focusing on its radical-scavenging properties, health effects from exposure, and relevant case studies.
Ethanethiol is characterized by its strong odor and is commonly used as an odorant for natural gas. Its chemical structure allows it to participate in various biochemical reactions, particularly those involving thiol groups. The compound has been shown to exhibit radical-scavenging activity , which is important for mitigating oxidative stress in biological systems.
Radical-Scavenging Activity
Research indicates that ethanethiol can react with free radicals, thereby reducing oxidative damage. A study involving the reaction products of isoeugenol with ethanethiol demonstrated significant radical-scavenging activity. The reaction products showed higher inhibition rate constants compared to isoeugenol alone, suggesting that ethanethiol derivatives may enhance antioxidant properties:
Compound | kinh/kp (BPO) | kinh/kp (AIBN) |
---|---|---|
ISO-S-4 | 56 | 57 |
ISO-S-3 | 15 | 33 |
ISO-S-2 | 11 | 31 |
ISO-S-1 | 9 | 31 |
Isoeugenol | 8 | 31 |
This data indicates that the reaction products formed with ethanethiol possess superior antioxidant capabilities compared to their parent compounds .
Health Effects and Case Studies
Ethanethiol has been associated with various health effects, particularly through inhalation exposure. Studies have reported acute symptoms such as headaches, dizziness, nausea, and respiratory irritation following exposure to ethanethiol vapors. For instance, human volunteers exposed to ethyl mercaptan at concentrations of 10 mg/m³ for several days experienced altered taste reactions and increased olfactory thresholds .
Occupational Exposure
A notable case study highlighted the dangers of ethanethiol exposure in occupational settings. In a paper manufacturing plant, two workers collapsed after entering a storage tank containing ethanethiol. Investigations revealed that inhalation of the gas led to severe respiratory distress and ultimately resulted in fatalities .
Toxicological Studies
Toxicological assessments have been conducted to evaluate the effects of ethanethiol on various biological systems. Animal studies have shown that high levels of exposure can cause lethargy, respiratory paralysis, and even death at elevated concentrations (e.g., 5% v/v) . Chronic exposure studies indicated potential cumulative health effects involving organ systems due to repeated inhalation or dermal contact .
Summary of Findings
The biological activity of ethanethiol encompasses both beneficial antioxidant properties and potential health risks associated with exposure. The compound's ability to scavenge free radicals positions it as a candidate for further research into therapeutic applications, while its toxicity profile necessitates caution in occupational settings.
Properties
Molecular Formula |
C2H6S |
---|---|
Molecular Weight |
63.14 g/mol |
IUPAC Name |
deuteriosulfanylethane |
InChI |
InChI=1S/C2H6S/c1-2-3/h3H,2H2,1H3/i/hD |
InChI Key |
DNJIEGIFACGWOD-DYCDLGHISA-N |
Isomeric SMILES |
[2H]SCC |
Canonical SMILES |
CCS |
Origin of Product |
United States |
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